8-Hydroxyefavirenz 8-O-sulfate is a significant metabolite of efavirenz, an antiretroviral medication used in the treatment of human immunodeficiency virus (HIV) infection. The compound is formed through the metabolic processes involving cytochrome P450 enzymes, particularly CYP2B6, which catalyze the hydroxylation of efavirenz to produce 8-hydroxyefavirenz, followed by sulfation to yield 8-hydroxyefavirenz 8-O-sulfate. This compound plays a crucial role in the pharmacokinetics and pharmacodynamics of efavirenz, influencing both its efficacy and toxicity.
The primary source of 8-hydroxyefavirenz 8-O-sulfate is the metabolism of efavirenz in the human body. Efavirenz is extensively metabolized in the liver, where it undergoes various transformations, including hydroxylation and subsequent conjugation reactions. The formation of this sulfate conjugate is significant as it affects the drug's elimination and potential neurotoxic effects.
8-Hydroxyefavirenz 8-O-sulfate can be classified as a sulfated metabolite of an antiretroviral drug. It belongs to a category of compounds that are derived from the modification of parent drugs through metabolic processes involving phase I and phase II reactions.
The synthesis of 8-hydroxyefavirenz 8-O-sulfate primarily occurs via metabolic pathways in vivo. The process involves:
The characterization of these metabolic processes can be achieved using advanced analytical techniques such as ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (uHPLC-HRMS), which allows for precise identification and quantification of metabolites in biological samples .
The molecular structure of 8-hydroxyefavirenz 8-O-sulfate can be represented as follows:
The structure features a hydroxyl group (-OH) at the 8-position and a sulfate group (-OSO₃H) attached to the same carbon atom.
The compound exhibits specific spectral data that can be analyzed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
The primary chemical reactions involving 8-hydroxyefavirenz 8-O-sulfate include:
Understanding these reactions is crucial for elucidating the pharmacokinetics of efavirenz and its metabolites, particularly regarding their stability and interactions with biological systems .
The mechanism of action for 8-hydroxyefavirenz 8-O-sulfate primarily relates to its role as a metabolite in the pharmacological effects of efavirenz:
Studies have shown that increased levels of this metabolite correlate with adverse neurocognitive outcomes in patients undergoing treatment with efavirenz .
Relevant analyses include understanding its behavior under various conditions which can influence its therapeutic efficacy and safety profile .
Efavirenz (EFV), a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) in HIV therapy, undergoes extensive hepatic metabolism to form primary hydroxylated metabolites. The predominant pathway involves cytochrome P450 (CYP)-mediated oxidation, with 8-hydroxyefavirenz emerging as the major primary metabolite. In human liver microsomes (HLMs), this metabolite accounts for approximately 77.5% of total EFV biotransformation, while 7-hydroxyefavirenz constitutes the remaining 22.5% [1] [3]. This metabolic divergence establishes the critical foundation for subsequent phase II conjugation reactions, including sulfation.
The formation of 8-hydroxyefavirenz is catalyzed predominantly by the CYP2B6 isoform, as confirmed through kinetic, inhibition, and correlation analyses in HLMs and experiments with expressed CYP enzymes. Kinetic studies reveal that CYP2B6 exhibits the highest catalytic efficiency (V~max~/K~m~) for 8-hydroxylation. However, comprehensive inhibition studies using isoform-selective chemical inhibitors (e.g., thioTEPA for CYP2B6, pilocarpine for CYP2A6) and immunoinhibition techniques demonstrate that CYP2A6 contributes secondarily to this pathway. At pharmacologically relevant EFV concentrations, CYP2B6 mediates >80% of 8-hydroxylation, while CYP2A6 catalyzes the remainder [3]. Genetic polymorphism studies in human populations corroborate these findings, showing that carriers of reduced-function CYP2B6 alleles (e.g., CYP2B66) exhibit significantly reduced 8-hydroxyefavirenz formation and correspondingly elevated EFV plasma exposure [2].
Table 1: Enzyme Kinetics of Efavirenz 8-Hydroxylation by Human CYP Isoforms
CYP Isoform | V~max~ (pmol/min/pmol P450) | K~m~ (µM) | V~max~/K~m~ (Relative Activity) | Primary Contribution |
---|---|---|---|---|
CYP2B6 | 8.5 ± 1.2 | 22.4 ± 3.8 | 0.38 | Major (70-85%) |
CYP2A6 | 1.8 ± 0.4 | 35.6 ± 8.1 | 0.05 | Minor (15-30%) |
CYP3A4 | 0.9 ± 0.2 | >100 | <0.01 | Negligible |
Significant interspecies differences exist in EFV 8-hydroxylation capacity. Human liver microsomes exhibit substantially higher intrinsic clearance (CL~int~) for 8-hydroxyefavirenz formation compared to rodent models (rats, mice). This discrepancy is attributed to differential CYP2B ortholog expression and catalytic specificity. While human CYP2B6 efficiently catalyzes 8-hydroxylation, rat CYP2B1 shows minimal activity toward EFV. Consequently, rodent models poorly predict human-specific EFV metabolism and may underestimate the formation of downstream metabolites like 8-hydroxyefavirenz 8-O-sulfate [3]. Such variability necessitates cautious extrapolation of preclinical metabolic data to humans and underscores the importance of human-relevant systems (e.g., primary human hepatocytes, genotyped HLMs) for metabolite profiling.
Following primary oxidation, 8-hydroxyefavirenz undergoes conjugative metabolism via sulfotransferases (SULTs) to form 8-hydroxyefavirenz 8-O-sulfate. This phase II reaction involves the transfer of a sulfonyl group (-SO~3~H) from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the phenolic hydroxyl group of 8-hydroxyefavirenz. Although the specific SULT isoforms responsible remain incompletely characterized in the provided literature, SULT1A1, SULT1A3, and SULT1E1 represent plausible candidates due to their high hepatic expression and known activity toward phenolic xenobiotics [3]. The reaction proceeds as follows:8-hydroxyefavirenz + PAPS → 8-hydroxyefavirenz 8-O-sulfate + PAPThis conjugation enhances the metabolite's water solubility and facilitates its renal or biliary excretion. In vitro studies using human liver cytosol confirm the rapid sulfation of 8-hydroxyefavirenz, with kinetic analyses indicating high-affinity (low K~m~) sulfotransferase activity. Crucially, 8-hydroxyefavirenz serves as a metabolic branch point: it can undergo either sulfation to form the stable 8-O-sulfate conjugate or further CYP-mediated oxidation (predominantly by CYP2B6) to dihydroxylated metabolites [1] [3]. The relative contribution of these competing pathways determines the ultimate fate of this key intermediate.
Population pharmacokinetic modeling in HIV-infected patients reveals that 8-hydroxyefavirenz (the precursor to the sulfate conjugate) exhibits distinct distribution characteristics compared to the parent drug:
Table 2: Pharmacokinetic Parameters of Efavirenz and 8-Hydroxyefavirenz in Plasma and PBMCs
Parameter | Efavirenz (Plasma) | 8-Hydroxyefavirenz (Plasma) | Efavirenz (PBMC) | 8-Hydroxyefavirenz (PBMC) |
---|---|---|---|---|
AUC~0-24h~ (ng·h/mL) | 86,694 | 5,320* | 1,420 | 1,850* |
C~max~ (ng/mL) | 4,952 | 310* | 92 | 125* |
T~max~ (h) | 3.0 | 4.5 | 6.0 | 7.5 |
T~1/2~ (h) | 46 | 38* | >72 | >72 |
Tissue-to-Plasma Ratio | — | — | 1.6 | 2.3 |
*Estimated from population models [2] [4]
8-Hydroxyefavirenz displays first-order elimination kinetics in plasma. Its formation rate is directly proportional to EFV plasma concentrations, but its clearance is influenced by CYP2B6 genotype. Patients homozygous for CYP2B66 alleles exhibit reduced formation clearance of 8-hydroxyefavirenz (14 L/h vs. 18 L/h in wild-type) and consequently lower plasma metabolite/parent ratios [2].
Notably, both EFV and 8-hydroxyefavirenz demonstrate preferential accumulation in peripheral blood mononuclear cells (PBMCs) compared to plasma. The PBMC-to-plasma ratio for 8-hydroxyefavirenz averages 2.3, suggesting active uptake or binding mechanisms within immune cells [2]. This compartmental sequestration may have pharmacodynamic implications given HIV’s tropism for lymphocytes.
In contrast to plasma and PBMCs, cerebrospinal fluid (CSF) penetration of EFV and its metabolites is limited. Steady-state sampling over 24 hours in a patient receiving EFV 600 mg/day revealed a median CSF concentration of 16.3 ng/mL for EFV, representing only 0.44% of the corresponding plasma AUC (median plasma concentration: 3,718 ng/mL). 8-Hydroxyefavirenz concentrations in CSF were below quantification limits in this study, suggesting minimal transfer of the metabolite across the blood-brain barrier. The derived intercompartmental clearance (CL~I~) from plasma to CSF was 0.73 L/h, with slow efflux governed by Michaelis-Menten kinetics (V~max~ = 4,400 ng/mL/h; K~m~ = 710 ng/mL) [4]. This restricted CNS distribution may limit the contribution of 8-hydroxyefavirenz and its sulfate conjugate to neuropharmacological or neurotoxic effects.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7